2-Cyano-4-(4-methylsulfonylphenyl)phenol
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Overview
Description
2-Cyano-4-(4-methylsulfonylphenyl)phenol is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyano group (-CN) and a methylsulfonyl group (-SO2CH3) attached to a phenyl ring, which is further connected to a hydroxyl group (-OH). The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(4-methylsulfonylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvents, catalysts, and reagents is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-Cyano-4-(4-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown antimicrobial and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-methylsulfonylphenyl)phenol and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . The compound may also interact with other molecular targets and pathways, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties but with potential cardiovascular side effects.
Valdecoxib: Another COX-2 inhibitor with a similar mechanism of action but withdrawn from the market due to safety concerns.
Rofecoxib: Similar to celecoxib and valdecoxib, it was withdrawn due to cardiovascular risks.
Uniqueness
2-Cyano-4-(4-methylsulfonylphenyl)phenol stands out due to its potential to be modified to reduce side effects associated with selective COX-2 inhibitors. The incorporation of nitric oxide (NO) donor moieties, for example, can help mitigate cardiovascular risks by promoting vasodilation and inhibiting platelet aggregation .
Properties
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJZKQYEXWJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684946 |
Source
|
Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-91-1 |
Source
|
Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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